molecular formula C8H18OSn<br>(C4H9)2SnO<br>(C8H18SnO)x<br>C8H18OSn B1670442 Dibutyltin oxide CAS No. 818-08-6

Dibutyltin oxide

Cat. No.: B1670442
CAS No.: 818-08-6
M. Wt: 248.94 g/mol
InChI Key: JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Description

Dibutyltin oxide (DBTO, CAS 818-08-6) is an organotin compound with the molecular formula C₈H₁₈OSn and a molecular weight of 248.94 g/mol . It exists as a white to yellowish powder with a melting point exceeding 300°C and low water solubility (4.0 mg/L at 20°C) . DBTO is primarily used as an intermediate in synthesizing other organotin compounds, a catalyst in condensation reactions (e.g., polyurethane production), and a stabilizer in polyvinyl chloride (PVC) formulations . Its insolubility in organic solvents and tendency to form 3D networks via oxygen-tin donor-acceptor interactions distinguish it from liquid-phase organotin catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin oxide can be synthesized through the hydrolysis of dibutyltin dichloride. The process involves adding sodium hydroxide solution to dibutyltin dichloride, followed by neutralization and surfactant addition. The mixture is then heated to initiate the alkaline hydrolysis reaction, resulting in this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dispersing this compound in a medium containing blocked polyisocyanate or a curing agent with activated ester groups. This method ensures the stability and effectiveness of the compound as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Dibutyltin oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Poly(methylhydrosiloxane) (PMHS) or other reducing agents.

    Substitution: Carboxylic acids under mild heating conditions.

Major Products:

    Oxidation: Dibutyltin dioxide.

    Reduction: Dibutyltin hydride.

    Substitution: Distannoxanes.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Physical Properties

Compound Chemical Formula Physical State Solubility Melting Point
Dibutyltin Oxide C₈H₁₈OSn Solid powder Insoluble in water/organic solvents; soluble in HCl >300°C
Dibutyltin Dichloride C₈H₁₈Cl₂Sn Liquid Soluble in organic solvents ~15°C
Dibutyltin Dilaurate C₃₂H₆₄O₄Sn Liquid Soluble in organic solvents ~22°C
Tributyltin Oxide C₂₄H₅₄OSn₂ Liquid Low water solubility Not specified

Key Differences :

  • State : DBTO is solid, whereas dibutyltin dichloride, dilaurate, and tributyltin oxide are liquids .
  • Solubility : DBTO’s insolubility contrasts with the organic solubility of dichloride and dilaurate, limiting its use to heterogeneous catalysis .

Receptor Interactions :

  • DBTO Derivatives : Dibutyltin dichloride and dilaurate act as partial agonists of PPARγ and RXRα, influencing adipogenesis and inflammatory responses .
  • Tributyltin Chloride : A full PPARγ agonist with stronger adipogenic effects compared to DBTO derivatives .

Neurotoxicity :

  • Dibutyltin Dilaurate : Induces oxidative stress in rat brains, increasing nitric oxide synthase activity and apoptosis at doses ≥20 mg/kg .
  • DBTO: Limited direct neurotoxicity data, but its hydrolysis products (e.g., dibutyltin) may share toxic mechanisms .

Environmental Impact :

  • DBTO : Classified as a marine pollutant (UN3146) with moderate acute toxicity (LD₅₀ > 300 mg/kg) .
  • Tributyltin Oxide : Historically used in antifouling paints but banned due to severe endocrine-disrupting effects in marine life .

Catalytic Efficiency :

  • DBTO’s solid-state structure limits its utility in homogeneous reactions, whereas dibutyltin dilaurate’s solubility enhances its catalytic activity in polymer synthesis .

Biological Activity

Dibutyltin oxide (DBTO) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is synthesized through various methods, often involving the reaction of butyltin halides with bases or by hydrolysis. Its chemical structure allows it to act as a versatile agent in organic synthesis and catalysis. The compound has been studied for its ability to form complexes with various ligands, enhancing its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study by Singh et al. (2014) demonstrated that dibutyltin(IV) complexes derived from amino acids showed promising cytotoxic effects against various cancer cell lines. The study utilized the MTT assay to evaluate the inhibitory effects on cell proliferation, revealing that certain complexes exhibited high cytotoxicity against ovarian cancer cells (OVCAR-3) and lung carcinoma cells (PC-14) .

Table 1: Cytotoxicity of Dibutyltin Complexes

Tumor CellComplexConcentration (μg/mL)Inhibitory Rate (%)
OVCAR-3I1High
OVCAR-3II1Moderate
PC-14I1High
PC-14II1Moderate

The study found that dibutyltin complexes exhibited higher activity than their corresponding ligands, suggesting that the tin atom plays a crucial role in enhancing the biological activity of these compounds .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. A study reported that dibutyltin(IV) Schiff base complexes showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus spp. and E. coli . The mechanism behind this antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Table 2: Antibacterial Activity of Dibutyltin Complexes

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus cereus16 μg/mL
Klebsiella pneumoniae128 μg/mL

Toxicity and Safety Profile

Despite its therapeutic potential, this compound poses certain health risks. It is known to be irritating to the eyes, skin, and respiratory system. Acute exposure can lead to symptoms such as headaches, tinnitus, and central nervous system dysfunction . Long-term exposure studies have indicated a low observed adverse effect level (LOAEL) of 2.5 mg/kg/day for immunological reactions .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Studies : A study focused on the synthesis of dibutyltin complexes with fluorouracil derivatives demonstrated their potential as effective anticancer agents by showing high cytotoxicity against tumor cells .
  • Antimicrobial Applications : Research into dibutyltin Schiff base complexes highlighted their effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dibutyltin oxide in organic chemistry?

this compound (DBTO) is synthesized via hydrolysis of dibutyltin dichloride or controlled oxidation of dibutyltin hydrides. In carbohydrate chemistry, DBTO is used as a catalyst for the mild cleavage of O-acetyl groups under neutral conditions, preserving acid- or base-sensitive functional groups . For cyclic derivatives, DBTO reacts with diols (e.g., ethylene glycol) to form cyclic dibutyltin bisalkyleneoxides, stabilized by intramolecular donor-acceptor (DA) interactions between oxygen and tin atoms .

Methodological Note :

  • Use anhydrous solvents to prevent premature hydrolysis.
  • Monitor reaction progress via 119Sn^{119}\text{Sn} NMR to confirm DA interactions and structural integrity .

Q. How can researchers address solubility limitations of this compound in catalytic applications?

DBTO's insolubility in inert solvents arises from its polymeric Sn-O-Sn network . To mitigate this:

  • Pre-solubilize DBTO : React with diols (e.g., ethylene glycol) to form soluble cyclic derivatives .
  • Use co-solvents : Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures.
  • Monitor kinetics : Track precipitate formation via dynamic light scattering (DLS) to optimize reaction conditions .

Q. How to analyze the environmental persistence and degradation pathways of this compound?

Despite its classification as a marine pollutant (UN 3146), data on DBTO's degradation, bioaccumulation, and soil mobility remain limited . Researchers should:

  • Conduct OECD 301/302 tests to assess aerobic/anaerobic biodegradation.
  • Use LC-MS/MS to quantify DBTO and its metabolites in environmental matrices.
  • Reference EU Ecolabel restrictions (2020/1804/EU), which prohibit DBTO in external cables due to ecological risks .

Regulatory Guidelines :

RegionRegulationRestriction ScopeTest MethodReference
EUEcolabel 2020/1804Prohibited in external cablesIEC 62321-3-1

Q. How to resolve contradictions in structural data from different characterization techniques?

Discrepancies may arise between solution-phase (NMR) and solid-state (X-ray) data due to DA interaction variability.

  • Cross-validate techniques : Compare 119Sn^{119}\text{Sn} NMR chemical shifts with X-ray bond lengths.
  • Simulate computational models : Use DFT calculations to reconcile experimental and theoretical geometries.
  • Control sample preparation : Ensure consistent crystallinity and solvent removal for reproducible results .

Q. What experimental design considerations are critical for toxicological studies of this compound?

DBTO is classified as a 6.1-class hazardous substance (UN 3146) with acute toxicity . Researchers must:

  • Follow SDS protocols for PPE (gloves, goggles, fume hoods) .
  • Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing OECD 423 guidelines.
  • Quantify tin residues via ICP-MS after biological sample digestion.

Q. How to ensure compliance with regulatory frameworks in cross-disciplinary studies involving this compound?

  • Documentation : Maintain SDS records (e.g., CAS 818-08-6, molecular formula C8H18OSn\text{C}_8\text{H}_{18}\text{OSn}) .
  • Disposal : Treat waste as hazardous; avoid release into waterways per IMDG marine pollutant guidelines .
  • Ethical reporting : Disclose DBTO use in methodologies, aligning with journal standards (e.g., Beilstein Journal’s experimental reproducibility guidelines) .

Properties

IUPAC Name

dibutyl(oxo)tin
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InChI

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;
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InChI Key

JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Sn](=O)CCCC
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Molecular Formula

C8H18OSn
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DSSTOX Substance ID

DTXSID4027315
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Molecular Weight

248.94 g/mol
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Physical Description

Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER.
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Boiling Point

161.9 °C
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Solubility

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor)
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Density

Relative density (water = 1): 1.5
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.000004
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CAS No.

818-08-6
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Melting Point

105 °C
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Synthesis routes and methods I

Procedure details

Employing the same formulation as in Example 1, dibutyltin bis-toluenesulfonate (DBTTS) was evaluated, using a solution of this catalyst in dimethylformamide. A portion of this catalyst solution was diluted with 10% water and aged at room temperature for three weeks. From the results reported in Table 2, it is seen that no apparent change in activity occurred in the aged sample. Addition of water to a stannous octoate solution, on the other hand, produces an immediate precipitate of dibutyltin oxide which is relatively inactive as a co-catalyst for urethane production.
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Synthesis routes and methods II

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 1,075 g of 30% aqueous sodium hydroxide solution and 1,500 g of a cyclohexane solution which had been prepared by dissolving, in 750 g of cyclohexane, 750 g of di-n-butyltin dibromide containing 1.8% tri-n-butyltin bromide and 1.5% mono-n-butyltin tribromide. The above feeding was performed with stirring and heating at 70° C., to conduct hydrolysis for 45 minutes. To the resulting reaction mixture overflowed was added 3,600 g of water, and the mixture was then allowed to stand, whereby it split into three distinct phases. The specific gravities of the upper, intermediate and lower phases were 0.6, 1.1 and 1.3 respectively. The lower phase was separated out, washed with water, and then dried under reduced pressure, thereby obtaining 445 g of a white substance of di-n-butyltin oxide. Acid titration revealed that its purity was 99.8%, and the oxide had an average particle diameter of 50 μm.
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Synthesis routes and methods III

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 1,300 g of 16% aqueous sodium hydroxide solution and 5,504 g of a toluene solution which had been prepared by dissolving, in 3,592 g of toluene, 1,912 g of di-n-butyltin dichloride containing 1.5% tri-n-butyltin chloride and 1.0% mono-n-butyltin trichlorine. The above feeding was performed with stirring and heating at 75° C., to conduct hydrolysis for 60 minutes. The resulting reaction mixture overflowed was allowed to stand, thereby splitting into three distinct phases. The specific gravities of the upper, intermediate and lower phases were 00.6, 1.1 and 1.2, respectively. These three phases were separated from one another and then subjected to the same treatments as in Example 4. As a result, the lower phase gave 1,520 g of di-n-butyltin oxide having a purity of 99.8% and an average particle diameter of 80 μm; the intermediate phase gave 2.6 g of mono-n-butyltin oxide having a purity of 95.9%; and the upper phase gave 5.9 g of bis(tri-n-butyltin) oxide having a purity of 95.6%. The total yield based on the starting material was 99.2%.
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Retrosynthesis Analysis

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